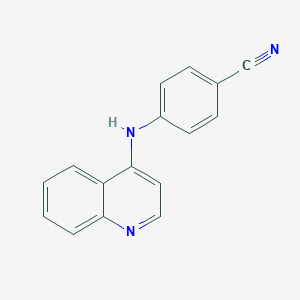

4-(Quinolin-4-ylamino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(quinolin-4-ylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c17-11-12-5-7-13(8-6-12)19-16-9-10-18-15-4-2-1-3-14(15)16/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBONXLCGWOZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Quinolin 4 Ylamino Benzonitrile and Analogues

Established Synthetic Pathways and Methodologies

The synthesis of 4-(Quinolin-4-ylamino)benzonitrile and similar compounds relies on a well-established toolkit of organic reactions. These methods are designed to construct the quinoline (B57606) scaffold and introduce the necessary aminobenzonitrile moiety with precision.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Quinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govwikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. wikipedia.org In the context of this compound synthesis, the key step is the reaction of a 4-chloroquinoline (B167314) with 4-aminobenzonitrile (B131773). The quinoline ring, particularly when bearing electron-withdrawing groups or with the nitrogen atom's influence, is sufficiently electron-deficient to be attacked by the amine nucleophile. pressbooks.pub

The general mechanism for SNAr involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate, facilitating the reaction. pressbooks.pubsemanticscholar.org For quinolines, the reaction is highly regioselective, with nucleophilic attack preferentially occurring at the C4 position over other positions like C2 when both are substituted with a leaving group such as chlorine. mdpi.compreprints.org This selectivity is crucial for directing the synthesis towards the desired isomer.

A typical procedure involves heating the 4-chloroquinoline derivative with the amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. mdpi.compreprints.org

Table 1: Examples of SNAr Reactions in 4-Aminoquinoline Synthesis

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(7-chloro-2-oxo-1,2-dihydroquinolin-4-yl)benzamide, Morpholine (B109124) | K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | mdpi.compreprints.org |

| 4,7-dichloroquinoline (B193633), 4-(benzyloxy)benzylamines | DIPEA, DMSO, 150 °C, 20 h | 4-amino-N-(4-benzyloxy)quinolines | 26–48% | nih.gov |

| 2,4-dinitrofluorobenzene, Piperidine | THF, 22 °C | N-(2,4-dinitrophenyl)piperidine | Not specified | researchgate.net |

Cross-Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the crucial C-N bond in 4-aminoquinolines. researchgate.netrsc.org The Buchwald-Hartwig amination is a prominent example of this class of reactions, utilizing a palladium catalyst to couple an amine with an aryl halide or triflate. cardiff.ac.uktcichemicals.com This method is widely used in medicinal and process chemistry for constructing nitrogen-containing heterocycles. tcichemicals.com

These reactions are valued for their broad substrate scope and functional group tolerance, though they can require expensive catalysts and ligands. rsc.orgnih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. nih.gov Direct C-H amination has also emerged as a more atom-economical alternative, avoiding the need for pre-functionalized starting materials and reducing waste. nih.gov

Cyclization Reactions in Quinoline Core Construction

Conrad-Limpach Reaction : This method involves the reaction of anilines with β-ketoesters. nih.gov The first step is an addition-elimination to form a β-acrylate intermediate, which then undergoes thermal cyclization at high temperatures (230–250 °C) to form the 4-hydroxyquinoline. nih.govmdpi.com This quinolin-4-one can then be converted to a 4-chloroquinoline, a key precursor for SNAr reactions.

Friedländer Annulation : This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., acetaldehyde) in the presence of an acid or base catalyst. researchgate.net

Base-Promoted Annulation : More recent methods describe a transition-metal-free, one-pot reaction of ynones with 2-aminobenzonitriles. cardiff.ac.uk This process proceeds through a sequential aza-Michael addition and intramolecular annulation cascade to afford multisubstituted 4-aminoquinolines in good to excellent yields. cardiff.ac.uk The proposed mechanism involves the initial deprotonation of the amine, which then attacks the ynone, leading to a cyclization and aromatization sequence to form the final product. cardiff.ac.uk

Table 2: Comparison of Quinoline Core Cyclization Methods

| Reaction Name | Key Reactants | Key Intermediate/Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Conrad-Limpach | Aniline (B41778), β-ketoester | 4-Hydroxyquinoline | Two steps: (1) EtOH, 80 °C; (2) Dowtherm A, 230-250 °C | nih.gov |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Active methylene compound | Substituted quinoline | Acid or base catalysis | researchgate.net |

| Base-Promoted Annulation | Ynone, 2-Aminobenzonitrile (B23959) | 4-Aminoquinoline | KOtBu, DMSO, 100 °C | cardiff.ac.uk |

Multi-Step Procedures and Intermediate Derivatization

The synthesis of functionalized quinolines like this compound is inherently a multi-step process. A common strategy begins with the construction of the quinoline core, followed by derivatization to install the necessary reactive sites, and concludes with the final coupling reaction.

For example, a three-step synthesis of a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, starts from commercially available 4,7-dichloroquinoline. mdpi.compreprints.org

N-Oxidation : The starting quinoline is oxidized to 4,7-dichloroquinoline 1-oxide.

C2-Functionalization : The N-oxide undergoes a reaction with benzonitrile (B105546), leading to the formation of an amide at the C2 position.

C4-Amination (SNAr) : The final step is a regioselective nucleophilic aromatic substitution at the C4 position, where the chlorine atom is displaced by morpholine to yield the final product. mdpi.compreprints.org

Another multi-step approach involves building the quinoline from simpler precursors. The Conrad-Limpach synthesis, for instance, produces a 4-hydroxyquinoline. nih.gov This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate the highly reactive 4-chloroquinoline. This chloro-derivative is the key intermediate that is subsequently reacted with an appropriate amine via an SNAr reaction to furnish the desired 4-aminoquinoline product. nih.gov

Functionalization and Diversification of the Quinoline Core

Once the basic quinoline scaffold is synthesized, its functionalization and the diversification of its substitution patterns are critical for developing analogues with varied properties.

Regioselective Substitution Patterns and Control

Controlling the position of substitution on the quinoline ring is paramount for synthesizing a specific target molecule. In the synthesis of 4-aminoquinolines from 2,4-dichloroquinoline (B42001) precursors, the substitution is highly regioselective for the C4 position. nih.govnih.gov

This selectivity is attributed to electronic factors within the quinoline ring system. Theoretical and experimental studies on the analogous 2,4-dichloroquinazoline (B46505) system show that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. nih.gov This enhanced reactivity at C4 allows for the selective displacement of the C4-chlorine atom while leaving the C2-chlorine intact, enabling the synthesis of 2-chloro-4-aminoquinoline derivatives. nih.gov This principle is consistently demonstrated across a wide range of nucleophiles (anilines, benzylamines, aliphatic amines) and reaction conditions. nih.gov The use of specific reaction conditions, such as employing an additive like 18-crown-6 (B118740) ether with sodium ethoxide in DMF, can further enhance the yield and selectivity of C4 substitution. nih.gov This reliable regioselectivity is a key strategic element in the synthesis of this compound and its analogues.

Introduction of Heteroatoms and Functional Groups

A primary strategy for synthesizing functionalized 4-aminoquinolines involves the reaction of substituted 2-aminobenzonitriles with ynones. cardiff.ac.uk This base-promoted, transition-metal-free approach allows for the construction of a polysubstituted quinoline ring. For instance, using substituted 2-aminobenzonitriles with electron-donating or electron-withdrawing groups leads to the corresponding substituted 4-aminoquinolines. cardiff.ac.uk This method has been successfully applied to synthesize a variety of analogues, including those with methyl and bromo substituents on the quinoline ring. cardiff.ac.uk

Another versatile method involves the use of 4-chloroquinoline as a starting material. Nucleophilic aromatic substitution (SNAr) reactions on 4-chloroquinolines with various amines are a common and effective way to introduce different side chains at the 4-position. mdpi.com This approach is highly modular, allowing for the introduction of a wide array of functional groups by simply varying the amine nucleophile. For example, reacting 4,7-dichloroquinoline with different amines under microwave irradiation has proven to be an efficient method for generating a library of 4-aminoquinoline derivatives. mdpi.comnih.gov Furthermore, the synthesis of 7-substituted-4-aminoquinoline analogues has been achieved through a parallel synthetic method, creating diaryl ether, biaryl, and alkylaryl variations. nih.gov

The introduction of heteroatoms can also be achieved by starting with aza-analogues of the precursors. For example, using 2-aminonicotinonitrile instead of 2-aminobenzonitrile in the reaction with ynones leads to the formation of 4-amino-1,8-naphthyridine derivatives, effectively replacing a carbon atom in the quinoline ring with nitrogen. cardiff.ac.uk

The following table summarizes the synthesis of various functionalized 4-aminoquinoline analogues, highlighting the diversity of substituents that can be introduced.

| Starting Material 1 | Starting Material 2 | Substituent Introduced | Resulting Analogue | Reference |

| Substituted 2-Aminobenzonitrile | Ynone | Methyl, Bromo | Substituted 4-Aminoquinoline | cardiff.ac.uk |

| 4,7-Dichloroquinoline | Various Amines | Diverse side chains | 4,7-Disubstituted quinoline | nih.gov |

| 2-Aminonicotinonitrile | Ynone | Nitrogen in quinoline core | 4-Amino-1,8-naphthyridine | cardiff.ac.uk |

| 4-Chloroquinoline | Aryl heterocyclic amines | N-aryl heterocyclic groups | N-arylheterocyclic substituted-4-aminoquinazolines | nih.govnih.gov |

Modification of the Benzonitrile Moiety

The benzonitrile portion of this compound offers another avenue for structural modification, which can fine-tune the electronic properties and reactivity of the entire molecule.

Derivatization at Aromatic Positions

While the primary focus of many synthetic efforts is the construction and modification of the quinoline core, derivatization of the benzonitrile ring is also a critical aspect for developing analogues with tailored properties. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the benzonitrile ring, although the reactivity of the ring is influenced by the presence of the amino and cyano groups.

The synthesis of N-substituted-4-(7-chloroquinoline-4-amino)-benzamide derivatives provides a relevant example of modifying the benzonitrile moiety. google.com This process starts with the reaction of p-aminobenzoic acid and 4,7-dichloroquinoline. google.com The resulting 4-(7-chloroquinoline-4-amino)benzoic acid is then converted to its acid chloride, which can subsequently react with various amines to produce a range of N-substituted benzamide (B126) derivatives. google.com Although this example starts with a carboxylic acid instead of a nitrile, it demonstrates a viable strategy for functionalizing the para-substituted phenyl ring attached to the quinoline-4-amino core.

Impact of Cyano Group on Reactivity

The cyano group (-C≡N) is a strong electron-withdrawing group, which significantly influences the reactivity of the benzonitrile moiety. nih.govlibretexts.org Its presence deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted benzene (B151609). libretexts.orgmsu.edu The deactivating effect is most pronounced at the ortho and para positions relative to the cyano group. libretexts.org

Conversely, the electron-withdrawing nature of the nitrile group activates the benzonitrile ring for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. nih.gov The nitrile group can stabilize the negative charge of the Meisenheimer intermediate formed during SNAr reactions. nih.gov

The carbon atom of the nitrile group itself is electrophilic and can be attacked by nucleophiles. libretexts.org While nitriles are generally not highly reactive towards nucleophiles unless activated by adjacent electron-withdrawing groups, they can undergo reactions such as hydrolysis to carboxylic acids or reduction to amines under specific conditions. nih.govebsco.com This inherent reactivity of the cyano group provides further opportunities for derivatization.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to develop more sustainable and environmentally friendly processes. vapourtec.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a key green chemistry technique for the preparation of 4-aminoquinoline derivatives. mdpi.comnih.govvapourtec.com This method often leads to significantly shorter reaction times, higher yields, and can sometimes be performed in greener solvents or even under solvent-free conditions. nih.govvapourtec.com For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives has been successfully achieved using microwave irradiation in 2-propanol, offering a significant improvement over classical heating methods that require longer reaction times. nih.govnih.gov

The use of more environmentally benign and reusable catalysts is another cornerstone of green quinoline synthesis. researchgate.netacs.org Copper-catalyzed dehydrogenative coupling reactions of 2-aminobenzyl alcohols with ketones provide a sustainable route to substituted quinolines. ucsf.edu These reactions can be carried out under aerial conditions using a well-defined, air-stable, and inexpensive copper(II)-catalyst. ucsf.edu Similarly, reusable transition metal oxide-Bi(III) cooperative catalysts have been employed for the oxidative dehydrogenative coupling of anilines to produce quinolines in a solvent-, additive-, oxidant-, and base-free manner. researchgate.net

Flow chemistry represents another promising green approach for the synthesis of quinolines. acs.orgthieme-connect.de Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. researchgate.net A continuous photochemical process has been developed to produce quinolines via an alkene isomerization and cyclocondensation cascade, which can be coupled with a telescoped hydrogenation reaction to yield tetrahydroquinolines. vapourtec.com

The following table highlights some green chemistry approaches applicable to the synthesis of quinoline derivatives.

| Green Chemistry Approach | Specific Method | Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Reaction of 4-chloroquinolines with amines | Shorter reaction times, higher yields, use of greener solvents | mdpi.comnih.govvapourtec.com |

| Reusable Catalysts | Copper-catalyzed dehydrogenative coupling | Use of inexpensive, air-stable catalyst, aerial conditions | ucsf.edu |

| Reusable Catalysts | Transition metal oxide-Bi(III) cooperative catalysis | Solvent-, additive-, oxidant-, and base-free conditions | researchgate.net |

| Flow Chemistry | Photochemical isomerization-cyclization cascade | Better process control, scalability, potential for telescoped reactions | vapourtec.comthieme-connect.de |

Structure Activity Relationship Sar Studies of 4 Quinolin 4 Ylamino Benzonitrile Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline scaffold serves as a crucial anchor for protein binding, and substitutions on this ring system can dramatically alter the compound's biological profile through electronic and steric effects.

Halogenation of the quinoline ring is a key strategy for modulating activity. The introduction of electron-withdrawing halogen atoms, particularly at the C-6 and C-7 positions, is often associated with enhanced inhibitory potency.

Research indicates that a 7-chloro substituent on the 4-aminoquinoline (B48711) core is a common structural feature in many biologically active molecules. researchgate.net Furthermore, studies on related quinoline structures have shown that placing a fluorine atom at the C-6 position is considered optimal for certain anticancer activities. nih.gov The combination of halogens, such as a 7-chloro and 6-fluoro substitution, has been shown to produce highly potent inhibitors of enzymes like carbonic anhydrase. nih.gov This suggests that the electron-withdrawing nature of these halogens is critical for high-potency biological activity. researchgate.net For instance, in a series of 7-chloro-4-aminoquinoline-benzimidazole hybrids, the 7-chloro group was a constant feature in compounds showing strong cytotoxic activity against various cancer cell lines. rsc.org

Table 1: Effect of Halogen Substituents on the Quinoline Ring

| Position | Halogen | Observed Effect on Activity |

|---|---|---|

| C-6 | Fluorine | Optimal for certain anticancer activities. nih.gov |

| C-7 | Chlorine | Considered essential for high potency in many active derivatives. researchgate.net |

Alkyl and alkoxy groups on the quinoline ring influence activity through a combination of steric bulk and electronic effects. Their impact is highly dependent on their size and position.

Steric effects are also crucial. The size and placement of substituents can influence how the molecule fits into a protein's binding pocket. researchgate.net For example, increasing the steric bulk at certain positions can either enhance or diminish activity depending on the specific molecular target. researchgate.netacs.org

Table 2: Influence of Alkyl and Alkoxy Substituents on the Quinoline Ring

| Position | Substituent | Observed Effect on Activity |

|---|---|---|

| C-6, C-7 | Dialkoxy | Important for EGF-R kinase inhibition. nih.gov |

| C-8 | Methoxy (B1213986) | Can improve antitumor properties. nih.gov |

Attaching other heterocyclic or aromatic rings to the quinoline core is a common strategy to create hybrid molecules with enhanced or novel biological activities. These substituents can form additional interactions with the target protein.

For example, introducing aromatic rings at the C-7 position has been shown to improve antitumor properties. nih.gov Likewise, linking heterocyclic systems such as pyrazole (B372694), triazole, or imidazole (B134444) to the quinoline scaffold has led to the development of potent agents. nih.govlibretexts.orgnih.gov A series of 4-anilino-quinazoline derivatives, which are structurally similar to quinolines, showed that a longer chain linker between the quinazoline (B50416) core and a 3-nitro-1,2,4-triazole (B13798) moiety at the C-7 position was favorable for inhibitory activity. nih.gov In another study, quinoline derivatives bearing a pyrazole moiety demonstrated significant antibacterial and antifungal activities. libretexts.org

Table 3: Effect of Heterocyclic/Aromatic Substituents on the Quinoline Ring

| Position of Linkage | Attached Ring System | Observed Effect on Activity |

|---|---|---|

| C-7 | Aromatic Rings | Improved antitumor properties. nih.gov |

| C-7 | 3-Nitro-1,2,4-triazole | Favorable for dual EGFR/VEGFR2 inhibition. nih.gov |

Impact of the Benzonitrile (B105546) Moiety on Biological Activity

The 4-aminobenzonitrile (B131773) portion of the molecule is not merely a passive linker; its features are integral to the compound's interaction with its biological targets.

The nitrile (-C≡N) group is a unique and versatile functionality. It is strongly polar and linear, with a small steric footprint. nih.gov Its primary role in this context is as a hydrogen bond acceptor. researchgate.netnih.govresearchgate.net The lone pair of electrons on the nitrogen atom can form hydrogen bonds with donor residues (like serine or arginine) in a protein's active site or with intermediary water molecules. researchgate.netnih.gov

In kinase inhibitor models, the nitrile group has been proposed to be a bioisosteric replacement for a nitrogen atom found in other inhibitor classes (like quinazolines). nih.gov For instance, modeling studies suggest that the 3-cyano group of a quinoline inhibitor can displace a hydrogen-bonded water molecule and interact directly with a threonine residue in the EGFR kinase domain, contributing to binding affinity. nih.gov This ability to act as a potent hydrogen bond acceptor is a key determinant of the biological activity of many nitrile-containing pharmaceuticals. researchgate.netnih.gov

The arrangement of substituents on the phenyl ring is critical. The position of the nitrile group itself is a defining feature of the core compound. For certain biological targets, such as the aromatase enzyme, the placement of the nitrile group in the para position (as in 4-benzonitrile) is considered essential for inhibitory activity, where it is thought to mimic a carbonyl group of the natural substrate. nih.gov

When considering other substitutions on the aniline (B41778) ring, their position also heavily influences activity. In studies of related 4-anilino-quinazoline derivatives, the position of an acrylamide (B121943) moiety on the aniline ring was critical. nih.gov An ortho-substitution of the acrylamide led to the most promising compound, while moving it to the meta or para position resulted in decreased activity. nih.gov This highlights that the spatial relationship between the quinoline core and functional groups on the phenyl ring is a crucial factor in designing potent derivatives.

Conformational and Electronic Aspects of the Amino Linker

The secondary amine linker in 4-(quinolin-4-ylamino)benzonitrile and its derivatives is a critical determinant of their biological activity. This linker is not merely a passive spacer but an active participant in ligand-receptor interactions, influencing binding through its conformational flexibility and electronic properties. The spatial arrangement of the quinoline and benzonitrile rings, dictated by the geometry of the amino bridge, and the protonation state of this linker are pivotal for establishing and maintaining the interactions required for a biological response.

Flexibility and Rigidity in Ligand-Receptor Interactions

The diarylamine core of this compound provides a unique combination of flexibility and rigidity that is essential for its interaction with biological targets. The bond between the nitrogen atom of the amino linker and the aromatic rings allows for a degree of rotational freedom, which can be described by dihedral angles. This flexibility enables the molecule to adopt various conformations, which can be crucial for fitting into a receptor's binding pocket.

However, this flexibility is not without constraints. The rotation around the C-N bonds of the diarylamine is hindered, a phenomenon that can lead to atropisomerism, where a molecule becomes chiral due to restricted rotation around a single bond. foragerone.com This restricted rotation means that the molecule may exist as a mixture of stable or slowly interconverting conformers. The specific conformation that is recognized by a biological target is often a key factor in determining the compound's potency and selectivity. foragerone.com

Research into diarylamine kinase inhibitors has highlighted the importance of controlling the dihedral angle of the atropisomeric axis to enhance selectivity. foragerone.com By "tuning" the dihedral angle to match the preferred low-energy conformation of the target, it is possible to significantly improve the inhibitor's selectivity for that specific target. foragerone.com For instance, in the case of the kinase inhibitor Neratinib, which features a quinoline ring, the molecule binds to its target, HER2, in a planar conformation along its electron-poor quinoline ring. foragerone.com This suggests that for some receptors, a more rigid and planar conformation of the diarylamine linker is favored.

The ability to pre-organize the molecule into a specific conformation can reduce the entropic penalty of binding, leading to a higher affinity for the receptor. This principle of conformational restriction has been explored in various drug design strategies to improve the pharmacological profile of bioactive molecules. The balance between the flexibility to adopt an optimal binding conformation and the rigidity to minimize the entropic cost of binding is a central theme in the structure-activity relationship of diarylamine derivatives.

Basic pKa Considerations and Protonation States

The basicity of the amino linker, characterized by its pKa value, is a fundamental property that governs its protonation state at physiological pH. The pKa of the quinoline ring nitrogen and the exocyclic amino group are critical for the molecule's absorption, distribution, and ultimately its interaction with the target.

Studies on various 4-aminoquinoline derivatives have shown that the electronic nature of substituents on the quinoline ring can significantly modulate the pKa of both the quinoline nitrogen and the amino side chain. Electron-withdrawing groups tend to decrease the pKa, making the nitrogens less basic, while electron-donating groups have the opposite effect. This modulation of pKa can have a profound impact on the compound's biological activity.

For example, in a series of 4-aminoquinoline antiplasmodial agents, the pKa of the quinoline nitrogen was found to be strongly dependent on the substituent at the 7-position of the quinoline ring. This, in turn, influences the accumulation of the drug in the acidic food vacuole of the parasite, a critical step in its mechanism of action.

The following table presents the pKa values for a series of N1,N1-diethyl-N2-(4-quinolinyl)-1,2-ethanediamines with different substituents at the 7-position, illustrating the impact of substitution on the basicity of the quinoline nitrogen (pKa1) and the tertiary amino nitrogen of the side chain (pKa2).

Table 1: pKa Values of 7-Substituted 4-Aminoquinoline Derivatives

| Compound | 7-Substituent | pKa1 (Quinoline N) | pKa2 (Side Chain N) |

|---|---|---|---|

| 1a | -NH2 | 8.36 | 10.02 |

| 1b | -OCH3 | 8.09 | 9.50 |

| 1c | -CH3 | 7.96 | 9.42 |

| 1d | -H | 7.62 | 9.24 |

| 1e | -F | 7.48 | 7.79 |

| 1f | -Cl | 7.50 | 7.65 |

| 1g | -Br | 7.56 | 8.83 |

| 1h | -I | 7.93 | 7.97 |

| 1i | -CF3 | 6.82 | 8.95 |

| 1j | -CN | 6.28 | 8.80 |

| 1k | -NO2 | 6.28 | 8.80 |

Data sourced from Kaschula et al., 2002.

As the table demonstrates, strongly electron-withdrawing groups like -NO2 and -CN significantly lower the pKa of the quinoline nitrogen, making it less basic. Conversely, electron-donating groups like -NH2 increase its basicity. This variation in pKa directly affects the proportion of the molecule that is protonated at a given pH, which is crucial for its interaction with biological targets that may have charged residues in their binding sites. The protonation state of the amino linker in this compound is therefore a key factor that must be considered in any structure-activity relationship study.

Molecular Mechanisms of Action and Biological Targets

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. The 4-anilinoquinazoline (B1210976) scaffold, of which 4-(Quinolin-4-ylamino)benzonitrile is a derivative, is a well-established pharmacophore known to target the ATP-binding site of numerous kinases.

While direct and specific inhibitory data for this compound against MEK1 is not extensively detailed in the public domain, the broader class of 4-anilinoquinoline derivatives has been investigated for MEK1 inhibition. For instance, a series of 4-anilino-7-alkenylquinoline-3-carbonitriles were synthesized and evaluated as potent MEK1 kinase inhibitors. These compounds are known to bind to an allosteric pocket adjacent to the ATP binding site of MEK1, a mechanism that confers high specificity. The inhibition of MEK1, a central component of the RAS/RAF/MEK/ERK signaling pathway, is a key strategy in cancer therapy due to the pathway's frequent dysregulation in various malignancies.

Kinome-wide screening of quinoline (B57606) and quinazoline-based inhibitors has revealed interactions with a broad spectrum of kinases, including Cyclin G Associated Kinase (GAK). A focused study on the quin(az)oline inhibitor chemotype was undertaken to develop selective GAK inhibitors. While a detailed GAK inhibition profile for this compound is not specified, the general scaffold has been shown to interact with GAK, highlighting the potential for this compound to modulate its activity.

The selectivity of kinase inhibitors is a critical aspect of their therapeutic potential. The 4-anilinoquin(az)oline scaffold has been profiled against large panels of kinases to determine its selectivity. For example, a study of a 4-anilino-7-alkenylquinoline-3-carbonitrile analog showed activity against EGFR, Src, and Lyn kinases, in addition to MEK1. The selectivity profile is highly dependent on the specific substitutions on the quinoline and aniline (B41778) rings. The nitrile group, as present in this compound, is a feature found in various reversible covalent kinase inhibitors.

Inhibition of Non-Kinase Enzymes

Beyond the realm of protein kinases, the quinoline scaffold has demonstrated inhibitory activity against other classes of enzymes, notably those essential for the viability of pathogenic microorganisms.

Quinolone derivatives have long been recognized for their antibacterial properties, which are often mediated through the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. Studies on various quinolone compounds have demonstrated their ability to inhibit the supercoiling activity of Mycobacterium tuberculosis DNA gyrase, with some compounds exhibiting potent IC50 values. While specific data for this compound is not provided, the general class of quinolones shows a strong correlation between their DNA gyrase inhibitory activity and their minimum inhibitory concentrations (MICs) against M. tuberculosis. The binding of these inhibitors to the DNA-gyrase complex interferes with the DNA cleavage and re-ligation process, ultimately leading to bacterial cell death.

HIV-1 Reverse Transcriptase Inhibition

The quinoline scaffold is a key feature in a class of non-nucleoside inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). These compounds bind to a non-competitive site on the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme that inhibits its function. For instance, quinazolinone derivatives, which share structural similarities with quinolines, have been shown to be reversible, noncompetitive inhibitors of HIV-1 RT. nih.gov They can displace other NNRTIs from their binding pocket on the enzyme. nih.gov The inhibitory activity of these compounds is often slow-binding in nature. nih.gov

Furthermore, novel quinolinone-based compounds have been designed as selective inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov The RNase H active site contains a conserved motif of four acidic amino acid residues that coordinate two magnesium ions, a feature also found in the active site of HIV-1 integrase. nih.gov Many inhibitors in this class contain a hydrophobic part linked to a core that chelates these two metal cations, which is a key factor for their potent inhibitory activity. nih.gov Some of these quinolinonyl derivatives have demonstrated low micromolar to sub-micromolar inhibitory concentrations (IC50) against RNase H. nih.gov

Translation Elongation Factor 2 (PfEF2) Inhibition in Plasmodium falciparum

While direct inhibition of Plasmodium falciparum elongation factor 2 (PfEF2) by this compound is not explicitly detailed in the provided context, the broader class of quinoline-containing antimalarials is known to interfere with various essential processes within the parasite. The primary mode of action for many quinolines, such as chloroquine (B1663885), involves the inhibition of hemozoin formation, leading to the accumulation of toxic free heme. nih.gov However, their effects are not limited to this pathway. Some quinolines disrupt endocytosis and the trafficking of hemoglobin-containing vesicles to the parasite's food vacuole. nih.govnih.gov

Modulation of ATP-Binding Cassette (ABC) Transporter Proteins (e.g., ABCG2)

Overexpression of ATP-binding cassette (ABC) transporter proteins, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), is a significant cause of multidrug resistance (MDR) in cancer chemotherapy. nih.gov Certain 4-anilino-quinazoline and -quinoline derivatives have been investigated as inhibitors of ABCG2. nih.gov These compounds can reverse MDR by blocking the efflux of chemotherapeutic drugs from cancer cells. nih.gov Studies have shown that substitutions on the 4-substituted-2-phenylquinazoline scaffold, including cyano groups, can lead to high inhibitory activity against ABCG2. nih.gov Importantly, some of these compounds exhibit high selectivity for ABCG2 over other ABC transporters like ABCB1 and ABCC1, and they have shown low intrinsic cytotoxicity, resulting in a favorable therapeutic ratio. nih.gov

Cellular Pathway Perturbations in In Vitro Models

Cell Proliferation Inhibition in Cancer Cell Lines

The 4-aminoquinoline (B48711) scaffold is a core component of various compounds with demonstrated antiproliferative activity against cancer cells. nih.govnih.gov For instance, certain 4-anilinoquinolinylchalcone derivatives have shown cytotoxicity against human cancer cell lines, such as Huh-7 and MDA-MB-231, with IC50 values in the low micromolar range, while exhibiting low cytotoxicity against normal cells. nih.gov One such derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was particularly effective against MDA-MB-231 breast cancer cells, with an IC50 value of 0.11 μM. nih.gov These compounds can induce apoptosis in cancer cells. nih.gov

Furthermore, 4-aminoquinoline derivatives have been shown to sensitize cancer cells to the cytotoxic effects of other anticancer agents, such as Akt inhibitors. nih.gov The combination of specific chloroquine analogs with Akt inhibitors has proven highly effective in killing human breast cancer cell lines, including MDA-MB468, MDA-MB231, and MCF7, with the effect being cancer-specific. nih.gov The 4-aminoquinoline scaffold and the nature of the side chain are crucial for this sensitizing activity. nih.gov Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have also been synthesized and shown to inhibit the growth of various cancer cell lines, particularly leukemia and lymphoma cells. mdpi.com

Anti-parasitic Cellular Effects (e.g., Plasmodium falciparum)

Quinolines are a cornerstone of antimalarial therapy. nih.gov Their primary mechanism of action in Plasmodium falciparum is often attributed to the disruption of heme detoxification. nih.govnih.gov The parasite digests hemoglobin within its food vacuole, releasing toxic heme, which is then neutralized by polymerization into hemozoin. nih.gov Quinolines like chloroquine are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to parasite death. nih.gov

However, different quinolines can have varied effects on the parasite's cellular processes. While chloroquine and amodiaquine (B18356) inhibit hemoglobin digestion, leading to its accumulation, other quinolines like mefloquine (B1676156) and quinine (B1679958) appear to inhibit the initial ingestion of host cell hemoglobin. nih.gov This suggests that while heme binding may be a common mode of action, the differential effects on the endocytic pathway could be due to the distinct physicochemical properties of individual quinoline-FP complexes. nih.gov Additionally, some quinoline derivatives have been designed to target other parasitic components, such as P. falciparum dihydrofolate reductase (PfDHFR). nih.gov

Antibacterial and Antifungal Activity in Microbial Strains

The 4-quinolone skeleton is a well-established pharmacophore in the development of antibacterial agents. researchgate.net These compounds can inhibit bacterial nucleic acid synthesis, leading to chromosomal disruption. researchgate.net However, resistance to quinolones is a growing concern. researchgate.net Research into novel quinolone derivatives and hybrids aims to overcome this resistance. researchgate.net For example, 5-amino-4-quinolones have been identified as potent agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by selectively disrupting the bacterial membrane without significant toxicity to eukaryotic cells. nih.gov

In addition to their antibacterial properties, some quinoline-based compounds also exhibit antifungal activity. For instance, certain dipiperidino-substituted chloroiodobenzene derivatives have been shown to inhibit the growth of Candida albicans. nih.gov The type and position of substituents on the quinoline ring significantly influence the antimicrobial activity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 4-(Quinolin-4-ylamino)benzonitrile, these studies have been crucial in identifying its potential binding modes within the active sites of various protein kinases.

Docking studies of this compound and its analogs into the ATP-binding site of kinases, such as Bruton's tyrosine kinase (BTK), have revealed a consistent binding pattern. The quinoline (B57606) core of the molecule typically orients itself to form a crucial hydrogen bond with the hinge region of the kinase. This interaction is a hallmark of many type I kinase inhibitors and is essential for anchoring the ligand in the active site. The benzonitrile (B105546) moiety often extends into a more solvent-exposed region, where it can form additional interactions with the protein surface.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Bruton's tyrosine kinase (BTK) | Cys481 | Hydrogen Bond (with quinoline nitrogen) |

| Bruton's tyrosine kinase (BTK) | Met477 | Hydrophobic Interaction |

| Bruton's tyrosine kinase (BTK) | Thr474 | van der Waals Interaction |

| Cyclin G Associated Kinase (GAK) | Asp162 | Hydrogen Bond |

| Cyclin G Associated Kinase (GAK) | Phe23 | π-π Stacking |

Molecular Dynamics Simulations for Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. Although specific MD simulation studies solely focused on this compound are not extensively reported in the literature, studies on closely related 4-anilinoquinoline inhibitors provide valuable insights. These simulations generally indicate that the ligand-protein complexes are stable, with the key hydrogen bonding to the hinge region being maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and the protein backbone typically remain low, suggesting that the binding pose predicted by docking is likely to be stable in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

While specific QSAR models for a series of this compound derivatives are not widely published, QSAR studies on broader classes of quinoline-based kinase inhibitors have been conducted. These models often utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with the inhibitory activity. The predictive power of these models, often expressed as the cross-validated correlation coefficient (q²), is typically high, indicating their utility in virtual screening and lead optimization.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For quinoline-based kinase inhibitors, pharmacophore models commonly highlight the importance of a hydrogen bond acceptor feature (corresponding to the quinoline nitrogen), one or more aromatic/hydrophobic regions, and sometimes additional hydrogen bond donor or acceptor sites depending on the specific substitutions on the quinoline and aniline (B41778) rings. These pharmacophoric features serve as a blueprint for the design of new, potentially more effective inhibitors.

| Pharmacophoric Feature | Corresponding Chemical Group | Importance in Binding |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Anchoring to the kinase hinge region |

| Aromatic/Hydrophobic Region | Quinoline and Benzonitrile Rings | Stacking and hydrophobic interactions |

| Hydrogen Bond Donor (potential) | Amine Linker | Potential interaction with protein side chains |

Lead Optimization and Medicinal Chemistry Strategies

Design Principles for Enhanced Target Selectivity and Potency

The 4-anilinoquinoline scaffold, a core component of 4-(quinolin-4-ylamino)benzonitrile, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. nih.govnih.gov The design principles for enhancing the selectivity and potency of compounds based on this scaffold are rooted in understanding the structure-activity relationships (SAR).

The quinoline (B57606) ring system is crucial for activity, and its substitution patterns significantly modulate potency. nih.gov For many kinase inhibitors, the nitrogen at position 1 of the quinoline ring forms a key hydrogen bond with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine (B156593) ring of ATP. nih.govnamiki-s.co.jp Electron-donating groups on the quinoline moiety are often favored as they can enhance the basicity of the ring nitrogen and strengthen this critical interaction, thereby increasing potency. nih.gov For instance, in a series of 4-anilinoquinazolines, which are structurally similar to 4-anilinoquinolines, the introduction of 6,7-dimethoxy substituents resulted in a highly potent and selective inhibitor of the epidermal growth factor receptor (EGFR). nih.gov

The aniline (B41778) ring, and specifically the benzonitrile (B105546) group in this compound, also plays a critical role in determining potency and selectivity. The nitrile group can act as a hydrogen bond acceptor, potentially forming interactions with the target protein. nih.gov Substitutions on the aniline ring are a common strategy to improve activity. In many 4-anilinoquinoline-based kinase inhibitors, small lipophilic groups at the 3-position of the aniline ring are preferred. nih.gov

Furthermore, SAR studies on 4-aminoquinoline (B48711) derivatives have highlighted the importance of substituents at various positions for different biological activities. For example, in the context of antimalarial activity, a chlorine atom at the 7-position of the quinoline ring is a common feature in potent compounds like chloroquine (B1663885). youtube.com While this compound itself is unsubstituted at this position, this highlights a potential avenue for modification to modulate activity. In a study of 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents, modifications to the benzamide (B126) portion significantly impacted their inhibitory activity. semanticscholar.org This suggests that the benzonitrile moiety of this compound is a key site for optimization to enhance potency and selectivity for a given target.

| Compound | Modification | Observed Effect on Activity | Reference |

| 4-Anilinoquinazoline (B1210976) | 6,7-Dimethoxy substitution on quinazoline (B50416) ring | Increased potency and selectivity for EGFR | nih.gov |

| Chloroquine | 7-Chloro substitution on quinoline ring | Essential for high antimalarial potency | youtube.com |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Modifications on the benzamide moiety | Significant impact on anti-influenza activity | semanticscholar.org |

Strategies for Modulating Lipophilicity and Other Physicochemical Properties for Biological Performance

The biological performance of a drug candidate is intrinsically linked to its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. For quinoline-based compounds, which can often be lipophilic, specific strategies are employed to optimize these properties for improved absorption, distribution, metabolism, and excretion (ADME) profiles.

In the context of 4-anilinoquinolines and related structures, reducing lipophilicity has been a key focus of optimization. For example, in a series of 4-anilinoquinoline inhibitors of Plasmodium falciparum, a library of compounds was designed with the specific aim of reducing lipophilicity and molecular weight. namiki-s.co.jp This led to the identification of compounds with improved ADME profiles compared to the initial hits. namiki-s.co.jp Similarly, for 4-anilinoquinazoline inhibitors of trypanosome proliferation, optimization of physicochemical properties was a critical step in moving from a potent but lipophilic initial compound to a more drug-like lead. nanobioletters.com

The introduction of nitrogen atoms into the quinoline or aniline rings is another strategy to decrease lipophilicity and improve solubility. nih.gov In an effort to reduce the lipophilicity of 4-quinolone antibacterials, researchers targeted the introduction of nitrogen atoms into the quinoline A-ring to create quinazolines, and also introduced more polar substituents at various positions on the quinoline ring. nih.gov

| Strategy | Example Modification | Effect on Physicochemical Properties | Biological Impact | Reference |

| Fluorination | Replacement of H with F | Can lower pKa of nearby nitrogens, increase metabolic stability | Improved ADME profile | cambridgemedchemconsulting.com |

| Introduction of Polar Groups | Addition of hydroxyl or morpholine (B109124) groups | Decreases lipophilicity, can improve solubility | Enhanced biological performance | namiki-s.co.jp |

| Introduction of Heteroatoms | Replacement of a carbon in the quinoline ring with nitrogen (forming a quinazoline) | Decreases lipophilicity | Improved drug-like properties | nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Quinoline-Based Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These approaches are particularly valuable in quinoline-based drug discovery to move into new intellectual property space and to overcome liabilities associated with the original scaffold.

Scaffold hopping involves replacing the core structure of a molecule with a different one that maintains the key pharmacophoric features. A notable example is the transition from quinoline-based inhibitors to quinazoline-based inhibitors. In a search for NorA efflux pump inhibitors in Staphylococcus aureus, a scaffold hopping approach starting from a quinoline-4-yloxy derivative led to the discovery of the quinazoline core as a more effective scaffold. nih.gov This was achieved through an in-silico approach that generated a library of new potential inhibitors by fragmenting approved drugs and then screening them using pharmacophore models. nih.gov

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. This strategy is often used to fine-tune the properties of a lead compound. In the realm of kinase inhibitors, the quinazoline moiety itself is a bioisostere of the adenine ring of ATP. researchgate.net Further bioisosteric replacements of the quinazoline scaffold have been explored. For example, pyrazolo[3,4-d]pyrimidines, which are also bioisosteres of adenine, have been successfully developed as kinase inhibitors, with some reaching clinical use. researchgate.net The substitution of the quinoline ring with a thienopyridine has also been investigated in the context of kinase inhibition. nih.gov

These strategies allow for the exploration of diverse chemical structures that can interact with the target in a similar manner to the original quinoline-based compound but may possess improved potency, selectivity, or pharmacokinetic properties.

| Original Scaffold/Moiety | New Scaffold/Moiety | Strategy | Therapeutic Area/Target | Reference |

| Quinoline | Quinazoline | Scaffold Hopping | NorA Efflux Pump Inhibitors | nih.gov |

| Quinazoline | Pyrazolo[3,4-d]pyrimidine | Bioisosteric Replacement | Kinase Inhibitors | researchgate.net |

| Quinoline | Thienopyridine | Bioisosteric Replacement | Kinase Inhibitors | nih.gov |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used as tools to study and manipulate biological systems. The quinoline scaffold is a versatile framework for the development of such probes, particularly fluorescent probes, due to its inherent photophysical properties. nanobioletters.com

Quinoline-based compounds often exhibit fluorescence, and their emission properties can be sensitive to the local environment, making them suitable for sensing applications. nanobioletters.com For instance, quinoline-containing compounds that are initially weakly fluorescent can form highly fluorescent complexes with metal ions, enabling their detection and quantification in biological and environmental samples. nanobioletters.com Quinoline-based fluorescent probes have been successfully developed for the selective detection of various ions, including Zn²⁺ and Cu²⁺. nanobioletters.comrsc.org

The 4-anilinoquinoline scaffold, present in this compound, has been the basis for the development of chemical probes for kinases. Potent and selective inhibitors can be modified to serve as probes to investigate the biological roles of their target kinases. For example, potent 4-anilinoquinoline inhibitors of cyclin G associated kinase (GAK) have been identified as useful tools to explore the therapeutic potential of this kinase in various diseases. nih.gov

While there are no specific reports on the use of this compound as a chemical probe, its structural features suggest potential in this area. The quinoline core provides the basis for fluorescence, and the benzonitrile moiety could be functionalized to attach linker groups for immobilization or conjugation to other molecules. By modifying the core structure, it is conceivable to develop derivatives of this compound as fluorescent probes for cellular imaging or as affinity-based probes for target identification and validation studies. For example, a quinoline-based fluorescent probe was developed for the detection of hypochlorous acid in a rheumatoid arthritis model, demonstrating the utility of this scaffold in creating tools for studying disease-related biological processes. nih.gov

| Probe Type | Scaffold | Target/Application | Detection Principle | Reference |

| Fluorescent Ion Sensor | Quinoline-based receptor | Zn²⁺ detection | Formation of a highly fluorescent complex | nanobioletters.com |

| Fluorescent Ion Sensor | Quinoline-based probe | Cu²⁺ detection | Colorimetric and fluorescence enhancement | rsc.org |

| Kinase Probe | 4-Anilinoquinoline | Cyclin G associated kinase (GAK) | Potent and selective inhibition | nih.gov |

| Fluorescent Inflammatory Marker Probe | Quinoline-based probe | Hypochlorous acid (HOCl) | Fluorescence quenching | nih.gov |

Future Perspectives and Research Directions

Exploration of Untapped Biological Targets and Disease Areas

The 4-aminoquinoline (B48711) core is well-known for its antimalarial properties, primarily through the inhibition of heme polymerization in the parasite's food vacuole. nih.govnih.govpnas.org However, the vast chemical space offered by quinoline (B57606) derivatives suggests a much broader range of biological activities. nih.govnih.gov Future research should venture beyond these traditional applications to explore novel biological targets and disease indications for 4-(Quinolin-4-ylamino)benzonitrile.

Potential Untapped Disease Areas and Targets:

Oncology: While some quinoline derivatives are known to target topoisomerase and various kinases in cancer, a vast number of other potential targets remain to be explored. nih.govresearchgate.netresearchgate.netnih.gov The benzonitrile (B105546) group, a common feature in many enzyme inhibitors, could direct the this compound scaffold towards novel enzymatic targets within cancer cells. Future studies could investigate its potential to inhibit metabolic enzymes crucial for tumor survival, or to modulate epigenetic pathways. The polypharmacology of 4-aminoquinoline compounds, showing effects against malaria, tuberculosis, and cancer, suggests that derivatives of this compound could be developed as multi-targeting agents. malariaworld.org

Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective effects. researchgate.net The potential of this compound derivatives to modulate targets implicated in neurodegenerative diseases, such as protein aggregation or neuroinflammation, warrants investigation.

Virology: The quinoline scaffold has been a source of antiviral agents, including those targeting HIV reverse transcriptase. nih.govnih.gov Given the constant emergence of new viral threats, screening this compound and its analogs against a panel of viruses could uncover new antiviral leads. For instance, some quinazoline (B50416) derivatives have shown activity against Bovine Viral Diarrhea Virus (BVDV) by binding to an allosteric pocket in the RNA-dependent RNA polymerase. researchgate.net

Leishmaniasis: 4-Aminoquinolines have been identified as a privileged scaffold for the design of leishmanicidal agents, targeting the parasite's mitochondria and accumulating in macrophage lysosomes. frontiersin.orgresearchgate.net The specific structural features of this compound could be optimized to enhance its activity against Leishmania parasites.

A summary of potential untapped biological targets for this compound is presented in Table 1.

| Disease Area | Potential Biological Targets | Rationale |

| Oncology | Metabolic Enzymes, Epigenetic Modulators, Novel Kinases | The benzonitrile moiety can act as a pharmacophore for enzyme inhibition, and the quinoline scaffold offers broad bioactivity. nih.govresearchgate.net |

| Neurodegenerative Diseases | Protein Aggregation Pathways, Neuroinflammatory Targets | Quinoline derivatives have demonstrated neuroprotective properties. researchgate.net |

| Virology | Viral Enzymes (e.g., polymerases, proteases), Host-cell entry factors | The quinoline core is present in known antiviral compounds. nih.govnih.gov |

| Leishmaniasis | Parasite Mitochondria, Macrophage Lysosomes | 4-Aminoquinolines are a known class of leishmanicidal agents. frontiersin.org |

Advancements in Stereoselective and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes is crucial for exploring the structure-activity relationships (SAR) of this compound derivatives. While classical methods for the synthesis of 4-aminoquinolines, such as the nucleophilic aromatic substitution of 4-chloroquinolines, are well-established, there is a need for more advanced and sustainable synthetic strategies. nih.govacs.org

Future efforts in this area should focus on:

Development of Novel Catalytic Systems: The use of transition metal catalysts, such as palladium, has enabled more versatile and efficient synthesis of 4-aminoquinolines. frontiersin.org Future research could explore the use of other earth-abundant and non-toxic metal catalysts to develop greener and more cost-effective synthetic protocols.

Stereoselective Synthesis: The biological activity of chiral quinoline derivatives can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure derivatives of this compound is of high importance for detailed pharmacological evaluation.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry and microwave-assisted synthesis can lead to faster reaction times, improved yields, and better scalability, facilitating the rapid generation of compound libraries for biological screening.

A comparison of traditional and advanced synthetic approaches is provided in Table 2.

| Synthetic Approach | Description | Advantages | Future Directions |

| Nucleophilic Aromatic Substitution | Reaction of a 4-haloquinoline with an amine. nih.gov | Well-established, readily available starting materials. | Development of milder reaction conditions and broader substrate scope. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a 4-aminoquinoline with a benzonitrile derivative. frontiersin.org | High efficiency, good functional group tolerance. | Exploration of more sustainable catalysts and ligands. |

| One-Pot/Tandem Reactions | Multiple reaction steps are performed in a single reaction vessel. acs.orgchemrxiv.org | Increased efficiency, reduced waste. | Design of novel tandem reactions to access complex derivatives. |

| Stereoselective Synthesis | Enantioselective synthesis of chiral derivatives. | Access to single enantiomers for pharmacological studies. | Development of new chiral catalysts and auxiliaries. |

Integration of Advanced Computational Approaches for Rational Design

Computational methods have become indispensable tools in modern drug discovery, enabling the rational design of new drug candidates with improved potency and selectivity. mdpi.commanchester.ac.ukresearchgate.net For this compound, the integration of advanced computational approaches can guide the design of novel analogs with enhanced therapeutic properties.

Key computational strategies for future research include:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding mode of this compound derivatives to their biological targets and to screen large virtual libraries of compounds to identify potential hits. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the key interactions that stabilize the binding and to predict the binding affinity more accurately. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be employed to study the electronic effects of substituents on the quinoline and benzonitrile rings, providing a deeper understanding of the SAR.

Pharmacophore Modeling and 3D-QSAR: These techniques can be used to develop predictive models for the biological activity of this compound derivatives, guiding the design of new compounds with improved activity.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early identification of compounds with favorable pharmacokinetic and safety profiles. nih.gov

The application of these computational tools will facilitate a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Development of Novel Chemical Tools for Mechanistic Elucidation in Complex Biological Systems

To fully understand the therapeutic potential of this compound, it is essential to elucidate its mechanism of action at the molecular level. The development of novel chemical tools derived from the parent compound can be instrumental in achieving this goal.

Future research in this area should focus on the design and synthesis of:

Fluorescent Probes: By attaching a fluorescent tag to the this compound scaffold, it is possible to visualize its subcellular localization and track its interaction with biological targets in living cells.

Photoaffinity Probes: These probes contain a photoreactive group that can form a covalent bond with the biological target upon irradiation with light. This allows for the identification and isolation of the target protein for further characterization.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity-based purification of the ligand-target complex, facilitating target identification.

The development and application of these chemical tools will provide invaluable insights into the molecular mechanisms underlying the biological effects of this compound, paving the way for its further development as a therapeutic agent. The insights gained from mechanistic studies can also inform the rational design of next-generation compounds with improved efficacy and reduced off-target effects. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(quinolin-4-ylamino)benzonitrile and its derivatives?

The synthesis typically involves coupling reactions between quinoline-4-amine and functionalized benzonitrile precursors. For example, intermediate compounds can be prepared via cross-coupling reactions using palladium catalysts or nucleophilic substitution under nitrogen atmosphere . Derivatives like 4-(quinolin-4-ylamino)benzohydrazide are synthesized by introducing hydrazide groups to the benzonitrile moiety, with yields ranging from 16% to 46% depending on substituent effects . Key steps include:

- Purification via column chromatography.

- Characterization using melting point analysis and spectroscopic methods (e.g., H/C NMR).

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- Spectroscopy : H NMR (δ 7.2–8.5 ppm for aromatic protons) and C NMR (δ 115–150 ppm for nitrile and quinoline carbons) confirm structure .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., experimental m/z 288.1012 vs. calculated 288.1008) .

- Chromatography : HPLC with UV detection ensures >98% purity .

Advanced Research Questions

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives in anticancer research?

SAR studies focus on modifying substituents to enhance potency and selectivity:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the benzonitrile ring improves binding to kinase active sites .

- Bioisosteric replacement : Replacing the quinoline ring with indazole (as in ) maintains kinase inhibition while reducing off-target effects .

- Cell-based assays : Derivatives are screened against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and SMMC-7721 (hepatic cancer) cell lines, with IC values reported in µM ranges .

Q. How can researchers elucidate the mechanism of action of this compound as a kinase inhibitor?

Biochemical and cellular assays are critical:

- Enzyme inhibition assays : Measure IC values using recombinant kinases (e.g., EGFR, VEGFR) in vitro. ATP competition studies confirm competitive inhibition .

- Cellular phosphorylation profiling : Western blotting detects reduced phosphorylation of downstream targets (e.g., ERK1/2) in treated cancer cells .

- Molecular docking : Computational models predict binding modes within kinase ATP-binding pockets, guided by X-ray crystallography data of analogous compounds .

Q. What spectroscopic and computational techniques reveal the electronic properties of this compound?

Advanced methods include:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) and vibrational frequencies, validated against experimental IR/Raman spectra .

- Potential Energy Distribution (PED) analysis : Assigns vibrational modes (e.g., C≡N stretch at 2230 cm) to specific molecular motions .

- Dielectric studies : Measure polarity effects on charge-transfer states, relevant for drug-receptor interactions .

Q. How should discrepancies in biological activity data across studies be resolved?

Discrepancies often arise from assay conditions or structural variations:

- Standardization : Use common cell lines (e.g., HeLa) and control compounds (e.g., cisplatin) for cross-study comparisons .

- Meta-analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on IC values to identify trends .

- Reproducibility checks : Replicate synthesis and bioassays under inert atmospheres to exclude oxidation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.